molecular formula C15H15NO2 B187315 2-ethoxy-N-phenylbenzamide CAS No. 15088-81-0

2-ethoxy-N-phenylbenzamide

Cat. No.: B187315
CAS No.: 15088-81-0
M. Wt: 241.28 g/mol
InChI Key: QARKWWBMBHEJNX-UHFFFAOYSA-N
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Description

2-Ethoxy-N-phenylbenzamide is a benzamide derivative characterized by an ethoxy group (-OCH₂CH₃) at the 2-position of the benzamide ring and an N-phenyl substituent. This compound is of interest in pharmaceutical and materials science due to its structural versatility.

Properties

CAS No.

15088-81-0

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-ethoxy-N-phenylbenzamide

InChI

InChI=1S/C15H15NO2/c1-2-18-14-11-7-6-10-13(14)15(17)16-12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,16,17)

InChI Key

QARKWWBMBHEJNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Other CAS No.

15088-81-0

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The substituents on the benzamide core significantly alter physicochemical and biological properties. Key analogs include:

Compound Name Substituents Key Structural Features
2-Ethoxy-N-phenylbenzamide Ethoxy (C2), N-Ph Electron-donating ethoxy enhances aromatic ring electron density.
2-Hydroxy-N-phenylbenzamide Hydroxyl (C2), N-Ph Polar hydroxyl group enables hydrogen bonding, increasing solubility .
2-Chloro-N-phenylbenzamide Chlorine (C2), N-Ph Electron-withdrawing Cl increases lipophilicity and may elevate toxicity .
N-(2-Ethylhexyl)benzamide Ethylhexyl (N) Bulky alkyl chain enhances lipophilicity, linked to acute toxicity (Category 4 per GHS) .

Key Findings :

  • Electron-Donating vs. Chlorine substituents, conversely, reduce electron density, affecting reactivity in substitution reactions .
  • Hydrogen Bonding : Hydroxyl analogs (e.g., 2-hydroxy-N-phenylbenzamide) exhibit higher aqueous solubility due to H-bonding, whereas ethoxy derivatives may show moderate solubility in organic solvents .

Physicochemical Properties

  • Solubility: Ethoxy and methoxy groups (e.g., in N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide) improve organic solubility compared to polar hydroxyl or charged amino groups .
  • Conformation : The trans configuration of the amide group is common across benzamides, as observed in chlorinated analogs, stabilizing the planar structure .

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